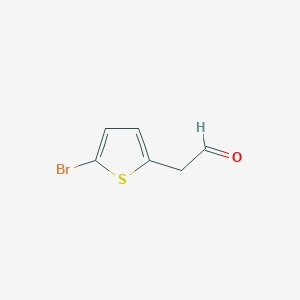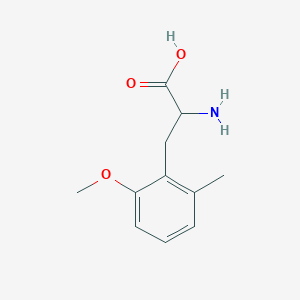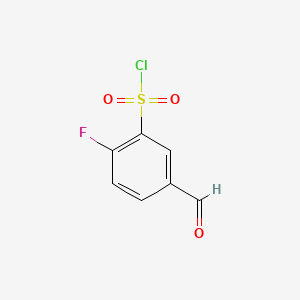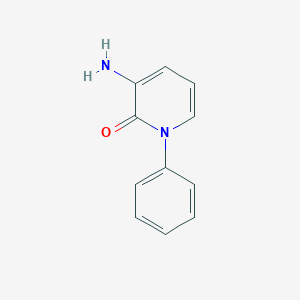
3-Amino-1-phenyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridinone core structure. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-1,2-dihydropyridin-2-one typically involves the transformation of 3-nitro- and 3-cyanopyridin-2-ones . One common method includes the reduction of 3-nitropyridin-2-one to form the corresponding amino derivative. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridinones, and reduced amino derivatives .
Scientific Research Applications
3-amino-1-phenyl-1,2-dihydropyridin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Mechanism of Action
The mechanism of action of 3-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, its derivatives act as noncompetitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system . This interaction inhibits the receptor’s activity, leading to potential therapeutic effects in conditions like epilepsy.
Comparison with Similar Compounds
Similar Compounds
Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinone core structure.
Amrinone: A compound with a pyridinone structure used as a cardiotonic agent.
3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Another derivative with potential biological activities.
Uniqueness
3-amino-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct biological activities and chemical reactivity compared to other pyridinone derivatives .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H,12H2 |
InChI Key |
NLPLDJZVLWOIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


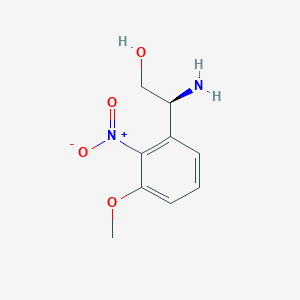

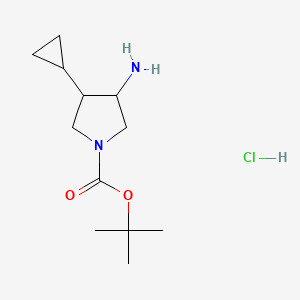

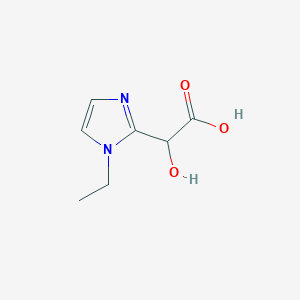
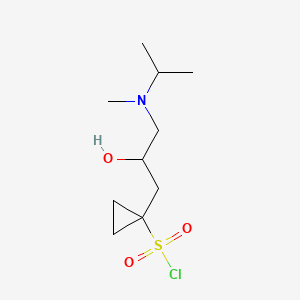
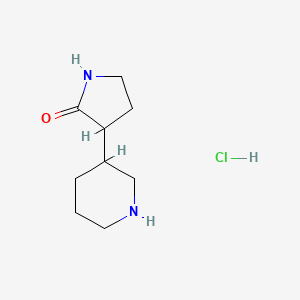
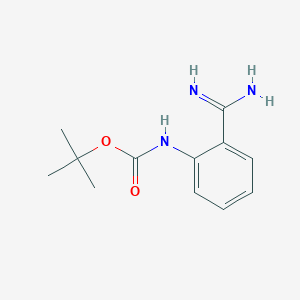

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
